3,6-dicyclopropyl-N-[2-(pyrrolidin-1-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-dicyclopropyl-N-[2-(pyrrolidin-1-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, pyrrolidinyl, and oxazolo-pyridine moieties
Preparation Methods
The synthesis of 3,6-dicyclopropyl-N-[2-(pyrrolidin-1-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the oxazolo-pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials under specific conditions.
Introduction of the cyclopropyl groups: This step may involve cyclopropanation reactions using reagents such as diazomethane or cyclopropyl carbenes.
Attachment of the pyrrolidinyl-benzyl moiety: This can be done through nucleophilic substitution or coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.
Chemical Reactions Analysis
3,6-dicyclopropyl-N-[2-(pyrrolidin-1-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,6-dicyclopropyl-N-[2-(pyrrolidin-1-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, neurological disorders, and infectious diseases.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets, helping to elucidate mechanisms of action and identify potential drug targets.
Chemical Biology: The compound’s unique structure makes it a valuable probe for investigating chemical interactions within biological systems.
Mechanism of Action
The mechanism of action of 3,6-dicyclopropyl-N-[2-(pyrrolidin-1-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways . The exact molecular targets and pathways involved depend on the specific biological context and the disease being studied.
Comparison with Similar Compounds
3,6-dicyclopropyl-N-[2-(pyrrolidin-1-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and are known for their biological activity and therapeutic potential.
Oxazolo-pyridine derivatives: These compounds feature the oxazolo-pyridine core and are studied for their diverse biological activities.
Cyclopropyl-containing compounds: These compounds are of interest due to the unique properties imparted by the cyclopropyl groups, such as increased metabolic stability and enhanced binding affinity.
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct biological properties and therapeutic potential.
Properties
Molecular Formula |
C24H26N4O2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
3,6-dicyclopropyl-N-[(2-pyrrolidin-1-ylphenyl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H26N4O2/c29-23(25-14-17-5-1-2-6-20(17)28-11-3-4-12-28)18-13-19(15-7-8-15)26-24-21(18)22(27-30-24)16-9-10-16/h1-2,5-6,13,15-16H,3-4,7-12,14H2,(H,25,29) |
InChI Key |
UYAKSVXQRLGCNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2CNC(=O)C3=CC(=NC4=C3C(=NO4)C5CC5)C6CC6 |
Origin of Product |
United States |
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